

An In-Depth Technical Guide to (4-Fluorobenzyl)hydrazine Dihydrochloride

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Compound of Interest

Compound Name: (4-Fluorobenzyl)hydrazine
dihydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **(4-Fluorobenzyl)hydrazine dihydrochloride**, a compound of significant interest in medicinal chemistry and drug development. With full editorial control, this document is structured to deliver not just data, but a deeper understanding of the causality behind its synthesis, characterization, and application, grounded in established scientific principles.

Introduction: Unveiling a Key Pharmacophore

(4-Fluorobenzyl)hydrazine and its salts are members of the arylalkylhydrazine class of compounds. This structural motif is a cornerstone in the design of various therapeutic agents, most notably as inhibitors of monoamine oxidase (MAO) enzymes. The introduction of a fluorine atom onto the benzyl ring is a strategic chemical modification. Fluorine's high electronegativity and relatively small size can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, often leading to improved metabolic stability, enhanced binding affinity to biological targets, and better membrane permeability.^{[1][2][3][4]} This guide will focus on the dihydrochloride salt, providing a robust foundation for its synthesis, analysis, and safe handling.

Core Chemical and Physical Properties

A clear understanding of the fundamental properties of **(4-Fluorobenzyl)hydrazine dihydrochloride** is paramount for its effective use in a research setting. These properties dictate storage conditions, solvent selection, and analytical approaches.

Property	Value	Source(s)
Chemical Name	(4-Fluorobenzyl)hydrazine dihydrochloride	--INVALID-LINK--
CAS Number	1000805-93-5	[1][5]
Molecular Formula	C ₇ H ₁₁ Cl ₂ FN ₂	[6][7]
Molecular Weight	213.08 g/mol	--INVALID-LINK--
Appearance	Solid (Typical)	
Related Compounds	(4-Fluorobenzyl)hydrazine (Free Base) - CAS: 51859-98-4	[8]
	(4-Fluorobenzyl)hydrazine hydrochloride - CAS: 51859-98-4	[8]

Synthesis Protocol: A Rational Approach to N-N Bond Formation

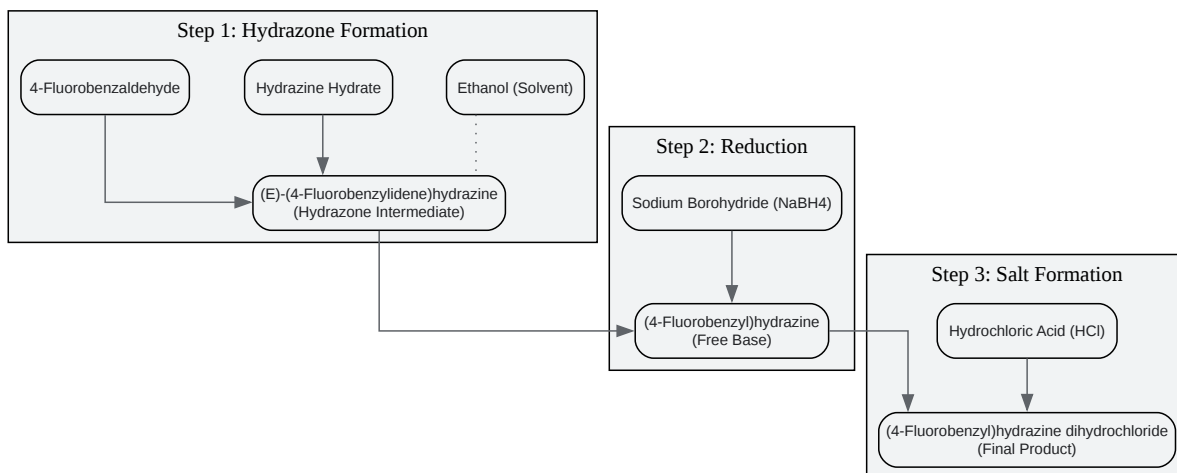
The synthesis of **(4-Fluorobenzyl)hydrazine dihydrochloride** can be efficiently achieved through a two-step process involving the reductive amination of 4-fluorobenzaldehyde with hydrazine, followed by salt formation. This method is advantageous due to the ready availability of the starting materials and the generally high yields.

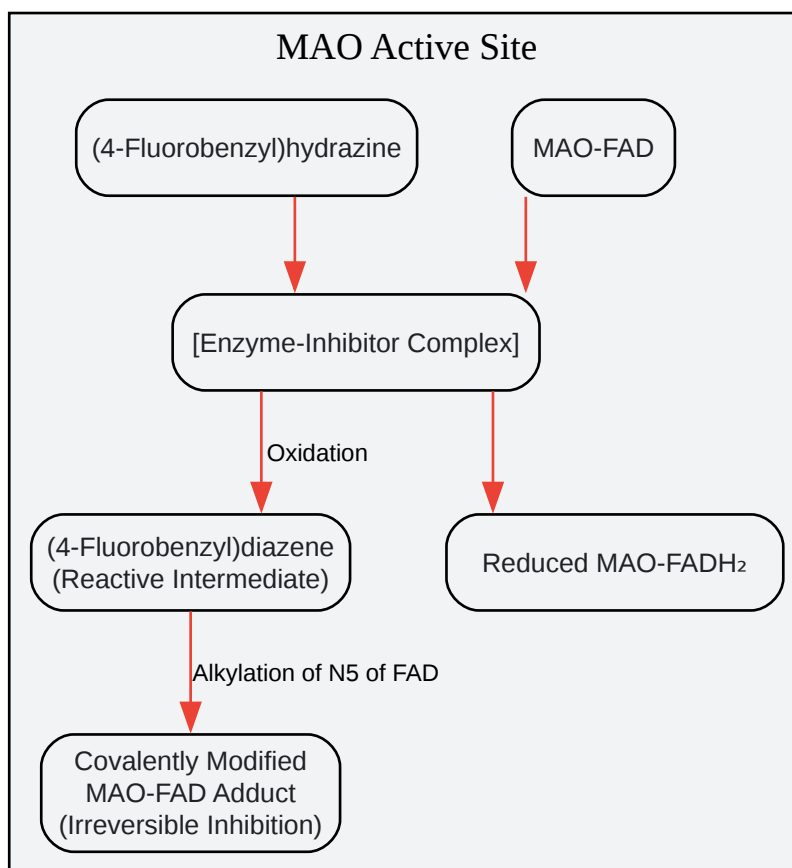
Causality in Experimental Design

The chosen synthetic route is predicated on the nucleophilic nature of hydrazine and the electrophilic character of the aldehyde's carbonyl carbon. The initial reaction forms a hydrazone

intermediate, which is subsequently reduced to the desired hydrazine. The use of a reducing agent selective for the imine bond over the carbonyl group is critical for the success of this synthesis. Sodium borohydride is a suitable choice for this transformation under controlled conditions. The final step involves the addition of hydrochloric acid to precipitate the stable dihydrochloride salt.

Visualizing the Synthesis Workflow





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